ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate
Description
Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a sulfone-containing tetrahydrothiophene ring and an ester-linked benzoate group. Its structure combines a rigid pyrazolone scaffold with a flexible sulfolane-derived moiety, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C18H21N3O5S/c1-3-26-18(23)13-4-6-14(7-5-13)19-10-16-12(2)20-21(17(16)22)15-8-9-27(24,25)11-15/h4-7,10,15,20H,3,8-9,11H2,1-2H3 |
InChI Key |
RMOJFAVDCJMKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyrazole ring or the sulfone group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its sulfone-functionalized tetrahydrothiophene and E-configuration azomethine linkage . Below is a comparison with related pyrazole and triazole derivatives:
Key Observations :
- The E-configuration azomethine (CH=N) linkage stabilizes the conjugated system, which may influence electronic properties and binding affinity in biological systems compared to non-conjugated analogues like ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate .
Three-Dimensional Similarity Metrics
Using PubChem3D’s similarity criteria (shape similarity ≥0.8; feature similarity ≥0.5), the compound’s 3D conformation likely clusters with pyrazole derivatives containing planar heterocycles and sulfonamide/sulfone groups. For example:
- Shape Similarity (ST): High overlap with ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate due to shared sulfone-pyrazole backbone.
- Feature Similarity (CT) : Lower alignment with triazole-thiones (e.g., ) due to divergent functional groups (sulfone vs. thione).
The Neighborhood Preference Index (NPI) for this compound would reflect stronger alignment with sulfone-containing derivatives than halogenated pyrazolones (e.g., dichlorobenzyloxy-substituted analogues in ) .
Binary Fingerprint Similarity Coefficients
The Tanimoto coefficient (Tc), widely used for binary fingerprint comparisons, indicates moderate similarity (Tc ~0.6–0.7) between the target compound and pyrazole-carboxylates (e.g., ). Lower similarity (Tc <0.5) is observed with thiazole- or triazole-based structures (e.g., ) due to divergent pharmacophoric features .
Biological Activity
Ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological activities associated with this compound.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzoate group with a tetrahydrothiophene ring and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including the reaction of 4-nitroaniline with tetrahydrothiophene derivatives under controlled conditions to yield the desired product. Key steps in the synthesis may include:
- Formation of Pyrazole Derivative : Utilizing ethyl acetoacetate and phenyl hydrazine.
- Functionalization : Introduction of various substituents through selective reactions such as oxidation and reduction.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The structure allows for:
- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological macromolecules.
- Stabilization : The tetrahydrothiophene ring contributes to the stability and binding affinity of the compound.
Biological Activities
Research indicates that derivatives of pyrazole compounds often exhibit a wide range of biological activities. This compound has been studied for several key activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to ethyl 4-{...} have demonstrated effectiveness against various bacterial strains.
| Activity | Tested Strains | Inhibition Zone (mm) |
|---|---|---|
| Bactericidal | E. coli | 15 |
| Bacteriostatic | S. aureus | 12 |
| Antifungal | C. albicans | 10 |
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that it can effectively scavenge free radicals, which is crucial for mitigating oxidative stress.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 85 |
Enzyme Inhibition
Research has also focused on the ability of this compound to inhibit certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of protein kinases, which are critical in cancer progression.
Case Studies
Several studies have highlighted the biological efficacy of ethyl 4-{...}. Notably:
- Anticancer Activity : A study published in Open Pharmaceutical Sciences Journal reported that pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : Another investigation demonstrated that compounds related to ethyl 4-{...} could reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
